molecular formula C10H12N2O2 B3101995 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 14097-36-0

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3101995
CAS No.: 14097-36-0
M. Wt: 192.21 g/mol
InChI Key: LXNOPQKFWGOYFU-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound belonging to the class of isoquinoline alkaloids Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, a derivative of tetrahydroisoquinolines (THIQ), are likely to be similar to those of other THIQ compounds. THIQs are known to interact with dopamine receptors, particularly the D2 receptor . They also inhibit monoamine oxidase A (MAO-A) and B (MAO-B) enzymes, which play a crucial role in the metabolism of monoamine neurotransmitters in the brain .

Mode of Action

The compound’s interaction with its targets leads to several changes. It inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine, and shifts dopamine catabolism toward the catechol-O-methyltransferase (COMT)-dependent O-methylation . This mechanism of action seems to be important for its neuroprotective activity .

Biochemical Pathways

The compound affects the dopamine metabolic pathway by inhibiting the formation of DOPAC and shifting the pathway towards COMT-dependent O-methylation . This results in increased levels of monoamine neurotransmitters in the brain . The compound’s interaction with dopamine receptors and its impact on dopamine metabolism suggest that it may have significant effects on neurological function and potentially on mood and behavior.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities exhibited by THIQ-based compounds . These effects may include neuroprotection, as suggested by the compound’s ability to inhibit MAO enzymes and its impact on dopamine metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the synthesis of THIQ derivatives has been explored using various environmentally friendly methods due to their broad range of applications . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline scaffolds. In this reaction, phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with

Properties

IUPAC Name

2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNOPQKFWGOYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243499
Record name 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14097-36-0
Record name 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14097-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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